BenchChemオンラインストアへようこそ!

Zomepirac

Analgesic potency Preclinical pain models NSAID comparative pharmacology

Procure authentic Zomepirac (CAS 64092-49-5) for research on acyl glucuronide-mediated toxicity mechanisms. Withdrawn in 1983 due to anaphylactoid reactions, it now serves as the quintessential positive control for screening carboxylic acid-containing drug candidates. Its exceptional analgesic potency (48-200× aspirin) and distinct, reversible 12-hour antiplatelet effect make it the only acceptable reference standard for comparative NSAID pharmacology and structure-toxicity studies alongside tolmetin.

Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
CAS No. 64092-49-5
Cat. No. B1262705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZomepirac
CAS64092-49-5
Synonyms5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate
McN 2783-21-98
Zomax
zomepirac
zomepirac potassium
zomepirac sodium
Molecular FormulaC15H14ClNO3
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19)
InChIKeyZXVNMYWKKDOREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zomepirac (CAS 64092-49-5) Procurement Guide: Specifications and Research Utility


Zomepirac is an orally effective nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrrole-acetic acid class, chemically characterized as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid [1]. It is a structural analog of tolmetin, differing by the substitution of a para-chlorobenzoyl group for the para-methylbenzoyl moiety [2]. Zomepirac was approved by the FDA in 1980 and marketed as the sodium salt dihydrate (CAS 64092-49-5) under the brand name Zomax [3]. The compound functions as a dual COX-1/COX-2 inhibitor, reducing prostaglandin biosynthesis to produce analgesic, anti-inflammatory, and antipyretic effects [4]. Notably, zomepirac was voluntarily withdrawn from global markets in March 1983 due to its association with fatal and near-fatal anaphylactoid reactions [5]. Today, zomepirac is procured exclusively for research applications, including investigations into NSAID pharmacology, acyl glucuronide-mediated toxicity mechanisms, and structure-toxicity relationship studies [6].

Why Zomepirac (CAS 64092-49-5) Cannot Be Interchanged with Tolmetin or Other NSAID Analogs in Research


Despite close structural homology to tolmetin—differing only by a para-chlorobenzoyl versus para-methylbenzoyl substitution—zomepirac exhibits pharmacodynamic and toxicological properties that preclude substitution in experimental settings [1]. While both compounds bind human serum albumin with similar primary association constants (zomepirac: 1.16 × 10⁶ M⁻¹; tolmetin: 1.7 × 10⁶ M⁻¹), their divergent in vivo safety profiles are striking: zomepirac was withdrawn due to severe anaphylactoid reactions and renal toxicity, whereas tolmetin remains clinically available [2][3]. The differential toxicity is mechanistically linked to zomepirac's reactive acyl glucuronide metabolite (ZP-AG), which undergoes irreversible covalent binding to plasma proteins via a Schiff base mechanism, forming potentially immunogenic adducts [4]. Furthermore, zomepirac demonstrates substantially greater analgesic potency than many in-class NSAIDs—up to 200 times that of aspirin in certain pain models—rendering dose-equivalence assumptions invalid for experimental design [5]. Researchers conducting comparative pharmacology, drug metabolism, or toxicity studies must therefore source authentic zomepirac rather than assuming functional interchangeability with structural analogs.

Zomepirac (CAS 64092-49-5) Comparative Potency and Safety Evidence for Research Procurement Decisions


Analgesic Potency of Zomepirac Relative to Indomethacin, Diclofenac, and Aspirin in Preclinical Pain Models

Zomepirac sodium demonstrated substantially greater analgesic potency than several widely used NSAID comparators across multiple preclinical pain assays. In a battery of tests including Randall-Selitto (rats), silver nitrate-induced arthritic pain (rats), acetic acid-induced writhing (mice and rats), and bradykinin intra-arterial injection (dogs), zomepirac sodium's analgesic activity was quantified relative to indomethacin, diclofenac sodium, and aspirin [1]. The compound exhibited the widest potency differential against aspirin, where it was 48 to 200 times more potent, establishing zomepirac as an exceptionally potent NSAID analgesic in these experimental systems [1]. Importantly, zomepirac was inactive in narcotic-specific assays (D'Amour-Smith, Haffner, electrical tooth pulp stimulation), confirming its analgesic mechanism is distinct from opioid pathways [1].

Analgesic potency Preclinical pain models NSAID comparative pharmacology

Anti-inflammatory Activity and Ulcerogenic Potential of Zomepirac Versus Indomethacin

Zomepirac sodium exhibits a distinctive efficacy-to-toxicity profile relative to indomethacin in preclinical inflammation models. In acute inflammatory assays, zomepirac sodium demonstrated superior activity: it was more potent than indomethacin against carrageenan-induced hind paw edema in rats, acetic acid-induced vascular permeability increase in mice, and UV-erythema in guinea pigs [1]. However, in chronic inflammation models (granuloma formation and adjuvant arthritis), zomepirac was slightly less potent than indomethacin [1]. Critically, despite comparable or superior acute anti-inflammatory efficacy, zomepirac sodium's ulcerogenic activity—a key gastrointestinal safety parameter—was approximately 5 times weaker than that of indomethacin, suggesting a more favorable gastrointestinal safety margin in these experimental models [1]. The therapeutic index of zomepirac sodium for analgesic activity (range: 6.5 to 157) was larger than that of other anti-inflammatory drugs tested [2].

Anti-inflammatory activity Gastrointestinal safety Therapeutic index

Comparative Analgesic Efficacy of Zomepirac Versus Aspirin, Codeine, and Opioid Combinations in Clinical Pain Models

In short-term clinical studies involving patients with acute pain of moderate severity, zomepirac demonstrated analgesic efficacy at least equivalent to or exceeding that of multiple comparator analgesics at their usual therapeutic doses. Specifically, zomepirac 100 mg produced greater analgesia than aspirin 650 mg, dextropropoxyphene 100 mg plus paracetamol 650 mg, codeine 60 mg alone, and the combination of aspirin 227 mg plus phenacetin 162 mg plus caffeine 32 mg [1]. Notably, zomepirac provided analgesia comparable to that achieved with standard doses of intramuscular morphine in patients with acute pain of moderate intensity, though strong analgesics remained more appropriate for severe pain states [1]. Across multiple clinical trials, zomepirac was consistently demonstrated to be more effective than aspirin or codeine alone, and as effective as analgesic combinations containing opioids [2].

Clinical analgesia Postoperative pain NSAID-opioid comparison

Antiplatelet Effect Duration: Zomepirac Versus Aspirin

Both zomepirac and aspirin exert antiplatelet effects through inhibition of prostaglandin synthesis. However, a critical pharmacokinetic distinction exists in the duration of this effect following drug discontinuation. Studies in healthy subjects demonstrated that zomepirac's antiplatelet effect persists for approximately 12 hours after the last dose, whereas aspirin's antiplatelet effect endures for 4 to 7 days due to irreversible acetylation of platelet COX-1 [1]. This 8- to 14-fold difference in recovery time has significant implications for bleeding risk management and experimental designs involving hemostasis assessments. Zomepirac was found to have no clinically significant effects on other hematological parameters, including hemoglobin concentration, hematocrit, platelet count, and prothrombin time [1].

Antiplatelet pharmacology Hemostasis NSAID safety pharmacology

Zomepirac Acyl Glucuronide-Mediated Nephrotoxicity in Murine Model

Zomepirac's clinical withdrawal was driven in part by adverse renal effects, and mechanistic studies have since established a direct causal role for its acyl glucuronide metabolite (ZP-AG) in acute kidney injury. In a mouse model of zomepirac-induced kidney injury established using tri-o-tolyl phosphate (TOTP, an esterase inhibitor) and L-buthionine-(S,R)-sulfoximine (BSO, a glutathione synthesis inhibitor), ZP-AG concentrations in the kidney were significantly elevated and correlated directly with increases in blood urea nitrogen (BUN) and serum creatinine (CRE) [1]. Histopathological examination revealed vacuole formation and mononuclear cell infiltration in renal tissue [1]. Oxidative stress markers, including the glutathione/disulfide glutathione ratio and malondialdehyde levels, were altered, and treatment with the antioxidant tempol suppressed ZP-induced kidney injury, confirming oxidative stress involvement [1]. This study represents the first in vivo demonstration that AG accumulation in the kidney explains zomepirac's renal toxicity [1].

Drug-induced kidney injury Acyl glucuronide toxicity Reactive metabolite research

Comparative Human Serum Albumin Binding: Zomepirac Versus Tolmetin

Despite their close structural relationship and shared mechanism of reactive acyl glucuronide formation, zomepirac and tolmetin exhibit quantitatively distinct reversible binding characteristics to human serum albumin (HSA). Using rapid ultrafiltration methodology, tolmetin demonstrated three classes of binding sites with a primary association constant of 1.7 × 10⁶ M⁻¹ (Kd₁ = 0.60 μM), while zomepirac showed a slightly lower primary association constant of 1.16 × 10⁶ M⁻¹ (Kd₁ = 0.86 μM) [1]. Both compounds' β1 and α/β3 glucuronide conjugates bound to a lesser extent than their parent aglycones, but the isomeric conjugates exhibited substantially stronger binding than the β1 conjugates [1]. Protein binding of both parent drugs and conjugates decreased significantly at pH 5.0 [1]. Importantly, except for salicylate and acetylsalicylate, drugs known to bind to Sites I and II had little inhibitory effect on the binding of either compound [1].

Plasma protein binding Pharmacokinetics NSAID displacement interactions

Validated Research Applications and Experimental Use Cases for Zomepirac (CAS 64092-49-5)


Acyl Glucuronide-Mediated Toxicity and Idiosyncratic Drug Reaction Modeling

Zomepirac is the quintessential reference compound for investigating reactive acyl glucuronide (AG) metabolite-mediated toxicity mechanisms. Its metabolite ZP-AG undergoes irreversible covalent binding to plasma proteins via a Schiff base mechanism involving lysine residues, forming immunogenic adducts implicated in both anaphylactoid reactions and acute kidney injury [1]. Researchers can employ zomepirac in rodent models (with TOTP/BSO pretreatment) to study AG renal accumulation, oxidative stress biomarker changes, and histopathological correlates of nephrotoxicity, as demonstrated by the correlation between renal ZP-AG concentration and BUN/CRE elevation [2]. This application is uniquely suited to zomepirac given its well-characterized AG toxicity profile and market withdrawal history, providing a clear positive control for toxicity screening of novel carboxylic acid-containing drug candidates [3].

High-Potency Non-Opioid Analgesic Reference in Preclinical Pain Pharmacology

Zomepirac's exceptional analgesic potency—ranging from 2.1× to 19× more potent than diclofenac and 48× to 200× more potent than aspirin across multiple pain assays—establishes it as a valuable high-potency NSAID reference standard for analgesic drug discovery programs [1]. Its activity profile in the acetylcholine writhing test, where it demonstrated potency equivalent to subcutaneously administered morphine and greater than orally administered aspirin, paracetamol, pentazocine, and codeine, enables its use as a non-opioid comparator in assays designed to discriminate between narcotic and non-narcotic analgesic mechanisms [2]. Critically, zomepirac is devoid of activity in narcotic-specific assays (D'Amour-Smith, Haffner), confirming its suitability for studies requiring clean mechanistic separation from opioid pathways [3].

Structure-Toxicity Relationship Studies of Pyrrole-Acetic Acid NSAIDs

The zomepirac-tolmetin structural pair (differing only by para-chloro versus para-methyl substitution on the benzoyl moiety) provides an ideal system for isolating the contribution of a single halogen substitution to toxicity outcomes. Both compounds form reactive acyl glucuronides and undergo oxidative bioactivation, yet zomepirac was withdrawn due to severe anaphylactoid reactions while tolmetin remains clinically available [1]. Researchers can use this pair to investigate how subtle electronic effects (chlorine electronegativity versus methyl electron donation) influence AG reactivity, protein adduct formation rates, and ultimate immunogenicity. Comparative binding studies with human serum albumin have established baseline protein affinity differences (zomepirac Ka = 1.16 × 10⁶ M⁻¹ vs. tolmetin Ka = 1.7 × 10⁶ M⁻¹), enabling structure-pharmacokinetic-toxicity relationship modeling [2].

Reversible Antiplatelet Pharmacology and Hemostasis Research

Zomepirac's distinct antiplatelet effect duration—approximately 12 hours compared to aspirin's 4 to 7 days—positions it as a preferred NSAID for experimental protocols requiring a shorter, more readily reversible antiplatelet window [1]. In surgical models, pharmacokinetic-pharmacodynamic studies of hemostasis, or investigations of perioperative bleeding risk, researchers can utilize zomepirac to achieve COX-1-mediated platelet inhibition without the prolonged recovery period inherent to aspirin [1]. Zomepirac has been demonstrated to have no clinically significant effects on hemoglobin concentration, hematocrit, platelet count, or prothrombin time, providing a clean hematological profile apart from the targeted antiplatelet effect [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zomepirac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.